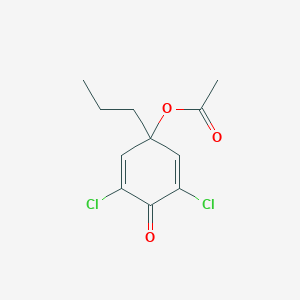
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate: is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine atoms and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate typically involves the chlorination of a precursor compound followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers, thioethers, or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Biology: In biological research, it may be used to study the effects of chlorinated compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the acetate group play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.
Comparison with Similar Compounds
- 3,5-Dichloro-4-oxo-1-methylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-ethylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-butylcyclohexa-2,5-dien-1-yl acetate
Comparison: Compared to its analogs, 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exhibits unique properties due to the length and branching of the propyl group. This affects its solubility, reactivity, and biological activity, making it distinct in terms of its applications and effectiveness in various fields.
Properties
CAS No. |
61306-17-0 |
|---|---|
Molecular Formula |
C11H12Cl2O3 |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
(3,5-dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C11H12Cl2O3/c1-3-4-11(16-7(2)14)5-8(12)10(15)9(13)6-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
KTCKBMUEPYWKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C=C(C(=O)C(=C1)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



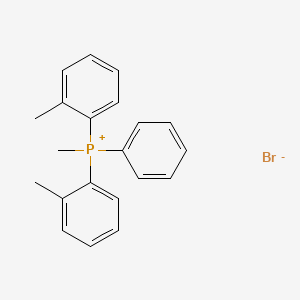
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
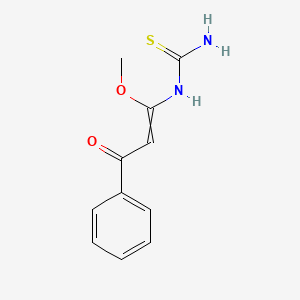
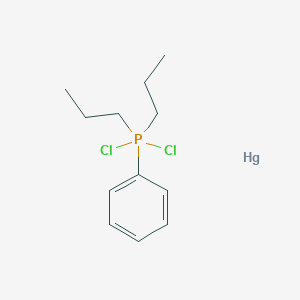
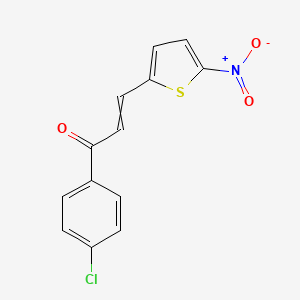

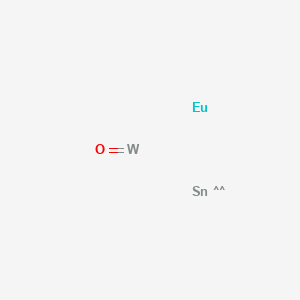

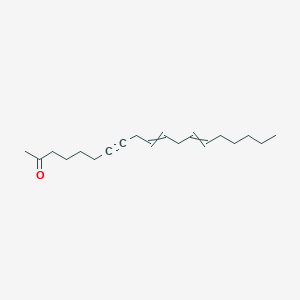
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

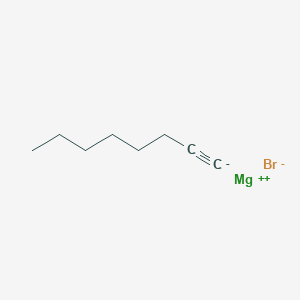
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
